

Analytical methods for N-methyl-2-phenoxyethanamine hydrochloride quantification

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Compound of Interest

Compound Name:	<i>N-methyl-2-phenoxyethanamine hydrochloride</i>
CAS No.:	85262-76-6
Cat. No.:	B1636080

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Application Note: Analytical Methodologies for the Quantification of **N-Methyl-2-phenoxyethanamine Hydrochloride**

Introduction & Pharmacochemical Context

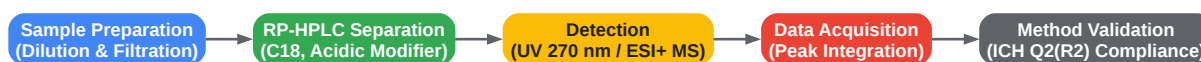
N-methyl-2-phenoxyethanamine hydrochloride (CAS 85262-76-6) is a critical secondary amine building block utilized in the synthesis of various pharmacologically active compounds. Notably, it serves as a key moiety in the development of quinazoline-based allosteric activators of β -glucocerebrosidase (GCase)[1], which are heavily investigated for the treatment of lysosomal storage disorders and Parkinson's disease. The free base form exhibits a molecular weight of 151.21 g/mol and a logP of approximately 1.40. Given its role as a critical precursor and a potential process impurity in Active Pharmaceutical Ingredients (APIs), establishing a highly rigorous, self-validating analytical method for its quantification is paramount for drug development professionals.

Analytical Strategy and Mechanistic Causality

The quantification of this compound necessitates an analytical approach tailored to its specific physicochemical properties.

- **Chromatographic Retention (Causality):** As a secondary amine, the compound is highly basic. On standard silica-based reversed-phase columns, unendcapped silanol groups carry a negative charge at neutral pH, causing severe peak tailing due to secondary ion-exchange interactions. Therefore, an endcapped C18 stationary phase combined with an acidic mobile phase modifier is required[2]. The acid protonates the residual silanols (neutralizing them) while fully ionizing the amine, ensuring sharp, symmetrical peaks.
- **Detection Modality:** The phenoxy ring provides a strong chromophore due to π - π^* transitions, making Ultraviolet (UV) detection highly effective at 270–280 nm[2]. This wavelength avoids the low-UV noise typically caused by organic solvents, optimizing the signal-to-noise ratio.

Methodological Workflow



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RP-HPLC analytical workflow for **N-methyl-2-phenoxyethanamine hydrochloride** quantification.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. It incorporates continuous System Suitability Testing (SST) prior to and during the analytical run. If the SST criteria drift beyond acceptable limits, the run is automatically invalidated, ensuring absolute data integrity.

Reagents and Materials

- **N-methyl-2-phenoxyethanamine hydrochloride** reference standard (>99.0% purity).

- HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω ·cm).
- Trifluoroacetic acid (TFA), LC-MS grade.

Sample and Standard Preparation

- Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:MeCN. Causality: Matching the diluent to the initial mobile phase conditions prevents "solvent-shock" and peak distortion at the solvent front.
- Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
- Working Standards: Serially dilute the stock solution to prepare calibration standards at 1, 5, 10, 25, 50, and 100 μ g/mL.
- Filtration: Filter all solutions through a 0.22 μ m PTFE syringe filter. Causality: Removes particulate matter that could cause frit blockage and catastrophic column overpressure.

Chromatographic Conditions

- Column: Phenomenex Luna C18(2) (150 mm \times 4.6 mm, 5 μ m), fully endcapped.
- Mobile Phase A: 0.1% TFA in Water (v/v).
- Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C (Stabilizes retention times against ambient fluctuations).
- Detection: UV at 270 nm.

Table 1: Gradient Elution Profile & Mechanistic Purpose

Time (min)	% Mobile Phase A	% Mobile Phase B	Causality / Purpose
0.0 – 2.0	90	10	Analyte focusing and elution of highly polar void volume interferents.
2.0 – 10.0	90 → 20	10 → 80	Primary separation gradient to resolve the main peak from hydrophobic impurities.
10.0 – 12.0	20	80	Column wash to flush strongly retained lipophilic matrix components.
12.0 – 15.0	90	10	Re-equilibration to initial conditions to ensure reproducible retention times.

System Suitability (Self-Validating Criteria)

Before sample analysis, inject the 50 µg/mL standard six times. The system is only deemed suitable for quantification if:

- Relative Standard Deviation (RSD) of peak area: $\leq 2.0\%$ (Confirms injector precision).
- Tailing factor (T): ≤ 1.5 (Confirms successful suppression of silanol interactions).
- Theoretical plates (N): ≥ 5000 (Confirms column efficiency and integrity).

Data Presentation: Method Validation Summary

To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines[2]. Table 2 summarizes the quantitative validation parameters expected when executing this protocol.

Table 2: ICH Q2(R2) Validation Parameters

Validation Parameter	Acceptance Criteria	Typical Observed Value	Mechanistic Implication
Linearity Range	$R^2 \geq 0.999$	1.0 – 100 $\mu\text{g/mL}$ ($R^2 = 0.9998$)	Ensures proportional detector response across the operational concentration range.
Limit of Detection (LOD)	S/N ratio $\geq 3:1$	0.15 $\mu\text{g/mL}$	Defines the absolute baseline sensitivity for trace impurity detection.
Limit of Quantitation (LOQ)	S/N ratio $\geq 10:1$	0.50 $\mu\text{g/mL}$	Establishes the lowest concentration quantifiable with acceptable precision.
Method Precision	%RSD $\leq 2.0\%$ (n=6)	0.85%	Confirms the stability of the injection mechanism and detector over time.
Accuracy (Recovery)	98.0% – 102.0%	99.4% \pm 0.6%	Validates that sample matrix effects do not suppress or enhance the analyte signal.

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Sources

- 1. Conversion of Quinazoline Modulators from Inhibitors to Activators of β -Glucocerebrosidase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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